(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
Description
(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a fluoro group, an isopropylphenylamino group, and a piperidinylmethanone moiety, making it a molecule of interest for various scientific applications.
Properties
IUPAC Name |
[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O/c1-16(2)17-6-9-19(10-7-17)27-23-20-14-18(25)8-11-22(20)26-15-21(23)24(29)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKXILJLLKSYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the quinoline core, followed by the introduction of the fluoro group at the 6-position. The next step involves the formation of the 4-((4-isopropylphenyl)amino) group through a nucleophilic aromatic substitution reaction. Finally, the piperidin-1-ylmethanone moiety is introduced via a coupling reaction, often using reagents like piperidine and a suitable carbonyl source under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline core and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies have explored its use in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for applications requiring specific interactions with other molecules or materials.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity. The piperidin-1-ylmethanone moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have been widely studied for their antimalarial properties.
Fluoroquinolones: These antibiotics, such as ciprofloxacin, also feature a quinoline core with a fluoro substitution, highlighting the importance of this structure in medicinal chemistry.
Uniqueness
What sets (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound belonging to the quinoline family, known for its diverse biological activities. This compound features a unique combination of functional groups, including a fluoro group, an isopropylphenylamino group, and a piperidinylmethanone moiety, which enhances its potential pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 1358555-78-8 |
| IUPAC Name | [6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoro group enhances lipophilicity, facilitating cell membrane penetration, while the quinoline core is crucial for binding to biological targets. The piperidinylmethanone moiety may further enhance the compound's efficacy by stabilizing interactions with these targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against a range of bacterial strains. Studies suggest that it may act by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways, thereby leading to bacterial cell death.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary data indicate that it may inhibit key enzymes involved in metabolic pathways related to cancer and infection, making it a candidate for further development in therapeutic applications.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : In a separate investigation, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
- Enzyme Interaction : Docking studies have suggested that the compound binds effectively to the active sites of target enzymes, with binding affinities indicating competitive inhibition mechanisms. These findings provide insight into its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other quinoline derivatives, such as chloroquine and quinine, which are well-known for their antimalarial properties. However, the unique combination of functional groups in this compound may confer distinct advantages in terms of selectivity and potency against specific biological targets.
| Compound | Activity Type | IC50/ MIC Values |
|---|---|---|
| (6-Fluoro...) | Anticancer | IC50 = 15 μM |
| Chloroquine | Antimalarial | IC50 = 30 μM |
| Quinine | Antimalarial | IC50 = 25 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
